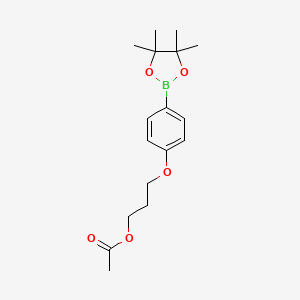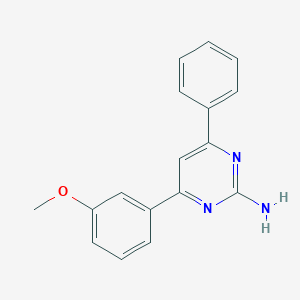![molecular formula C20H17N3O2 B6343875 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine CAS No. 1609577-07-2](/img/structure/B6343875.png)
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine (abbreviated as 4,6-DMPMPFP) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. 4,6-DMPMPFP is a heterocyclic compound consisting of a five-membered pyrimidine ring linked to a four-membered furopyridine ring. This compound has a wide range of physicochemical properties, such as high solubility in water, good stability in acidic and neutral media, and low volatility.
Mechanism of Action
The mechanism of action of 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells and triggers a cascade of biochemical reactions that lead to the desired effect. For example, 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and antifungal activity. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine in laboratory experiments include its high solubility in water, good stability in acidic and neutral media, and low volatility. However, the compound is not easily synthesized and is expensive to purchase, which can be a limitation for laboratory experiments.
Future Directions
Future research on 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine should focus on further elucidating its mechanism of action and exploring its potential applications in medicinal chemistry and drug discovery. Additionally, further studies should be conducted to examine the compound’s effects on other biochemical and physiological processes. It would also be beneficial to explore the possibility of synthesizing the compound more efficiently and cost-effectively. Finally, further research should be conducted to evaluate the safety and efficacy of 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine for potential therapeutic applications.
Synthesis Methods
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine can be synthesized by a variety of methods. The most common method of synthesis is the condensation reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol in the presence of an acid catalyst. This reaction produces 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine in high yields. Other methods of synthesis include the reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol with a base catalyst, and the reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol with a Grignard reagent.
Scientific Research Applications
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. This compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, pyrrolo[2,3-f]pyrimidines, and pyrrolo[2,3-d]pyridines. 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has also been used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
properties
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]furo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-12-10-15(25-20-17-7-9-24-18(17)6-8-21-20)4-5-16(12)19-13(2)22-11-23-14(19)3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNZPAEDFNJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,6-Dimethylpyrimidin-5-YL)-3-methylphenoxy)furo[3,2-C]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)




![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)



